Methyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
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Overview
Description
Methyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-3-formylpyridine with methylamine, followed by cyclization with a suitable reagent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Formation of oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives with alcohol or amine functionalities.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Methyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
- 2-Methylimidazo[1,2-a]pyridine-3-carboxylate
- 6-Chloroimidazo[1,2-a]pyridine-3-carboxylate
Uniqueness
Methyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate is unique due to the presence of both a chlorine atom and a methyl group, which can significantly influence its chemical reactivity and biological activity. This combination of substituents can enhance its potential as a versatile compound in various applications .
Properties
Molecular Formula |
C10H9ClN2O2 |
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Molecular Weight |
224.64 g/mol |
IUPAC Name |
methyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H9ClN2O2/c1-6-9(10(14)15-2)13-5-7(11)3-4-8(13)12-6/h3-5H,1-2H3 |
InChI Key |
LNQCBNZHHYKKLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=C(C=CC2=N1)Cl)C(=O)OC |
Origin of Product |
United States |
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